Potassium thiosulfate hydrate

描述

Potassium thiosulfate hydrate (KTS) is a liquid fertilizer that supplies potassium and sulfur. It is a neutral to basic, chloride-free, clear, liquid solution . It can be applied through fertigation alone or in liquid blends with urea solution, urea ammonium nitrate solutions, and 10-34-0 .

Synthesis Analysis

The production of Potassium Thiosulfate involves a chemical reaction between Potassium Hydroxide (KOH) and Thiosulfuric Acid (H2S2O3). The process begins with the reaction of sulfur dioxide (SO2) and sulfur to create sulfur trioxide (SO3). This sulfur trioxide is then dissolved in water, leading to the formation of Thiosulfuric acid .Molecular Structure Analysis

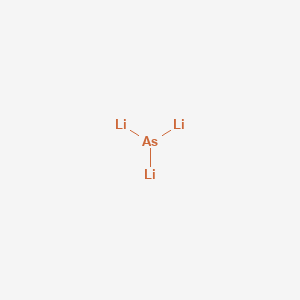

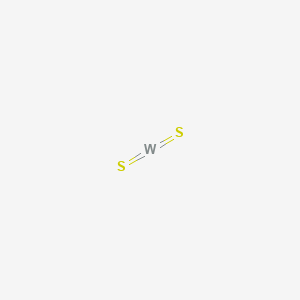

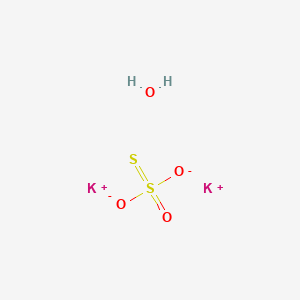

The linear formula of Potassium thiosulfate hydrate is K2S2O3 · xH2O . The molecular weight on an anhydrous basis is 190.32 .Chemical Reactions Analysis

Thiosulfate salts are produced by the reaction of sulfite ion with elemental sulfur, and by incomplete oxidation of sulfides . Thiosulfates are stable in neutral or alkaline solutions, but not in acidic solutions, due to disproportionation to sulfur dioxide and sulfur . Thiosulfate reacts with iodine to give tetrathionate .Physical And Chemical Properties Analysis

Potassium Thiosulfate is a colorless or white crystalline solid . It is highly soluble in water . The molar mass of potassium thiosulfate is 190.32 g/mol . It has a density of 1.685 g/cm^3 .科学研究应用

Nitrification Inhibitor for Agriculture : Potassium thiosulfate (K2S2O3) functions as a nitrification inhibitor, potentially reducing nitrous oxide emissions, a significant greenhouse gas. It could play a vital role in effective nitrogen management in agriculture. In a study comparing K2S2O3 with commercial nitrogen transformation inhibitors, it significantly reduced N2O emissions, suggesting its utility in reducing chemical inputs in agronomic systems while also providing fertility benefits (Cai, Gao, Xu, & Hanson, 2018).

Chemical Analysis and Crystal Structures : Investigations into the crystal structures of potassium and rubidium thiosulfates (hydrates) revealed complex structural chemistry, shedding light on their potential applications in various chemical processes (Lehner, Schindler, & Röhr, 2013).

Redox Titration in Analytical Chemistry : Potassium thiosulfate plays a crucial role in the redox titration of potassium iodate with sodium thiosulfate, a common analytical chemistry technique. The accuracy of this method is essential for standardizing thiosulfate solutions used in various chemical analyses (Asakai & Hioki, 2011).

Safety and Toxicology : A case series examining potassium thiosulfate exposure highlighted its potential risks, including metabolic acidosis, resistant generalized seizures, and death due to oxidative reactions disturbance. This study emphasizes the importance of safety measures when handling this chemical (Ozpolat, Denizbasi, Onur, Eroğlu, & Akoğlu, 2017).

Hemodialysis Research : In a study evaluating the impact of hemodialysis on sodium and potassium concentrations during sodium thiosulfate infusion, it was demonstrated that neither potassium nor sodium accumulated significantly, suggesting potential applications in medical treatments (Nigwekar, Pai, Mueller, Dean, Costello, & Sherman, 2019).

Chemiluminescence in Analytical Applications : Potassium thiosulfate is used in chemiluminescence reactions, particularly with acidic potassium permanganate, for applications in pharmaceutical, clinical, forensic, food science, agricultural, and environmental analyses (Adcock, Barnett, Barrow, & Francis, 2014).

安全和危害

属性

IUPAC Name |

dipotassium;dioxido-oxo-sulfanylidene-λ6-sulfane;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.H2O3S2.H2O/c;;1-5(2,3)4;/h;;(H2,1,2,3,4);1H2/q2*+1;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEMYQVDTALKQN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=S)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2K2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50421968 | |

| Record name | Potassium thiosulfate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50421968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium thiosulfate hydrate | |

CAS RN |

13446-67-8 | |

| Record name | Potassium thiosulfate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50421968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。